(R)-Naproxen acyl-B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Naproxen acyl-B-D-glucuronide is a metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where naproxen is conjugated with glucuronic acid. This process enhances the solubility of naproxen, facilitating its excretion from the body. Glucuronides like ®-Naproxen acyl-B-D-glucuronide play a crucial role in drug metabolism and detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Naproxen acyl-B-D-glucuronide typically involves the protection of the carboxyl group of naproxen, followed by the conjugation with glucuronic acid. The benzyloxymethyl (Bom) group is often used for NH protection during the synthesis. The final acyl glucuronide is highly stable at pH 3 but rapidly cyclizes at physiological pH .
Industrial Production Methods
Industrial production of ®-Naproxen acyl-B-D-glucuronide involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity. The use of human liver microsomes can also facilitate the production of this compound .
Chemical Reactions Analysis
Types of Reactions
®-Naproxen acyl-B-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is prone to hydrolysis under acidic conditions, leading to the release of naproxen and glucuronic acid .
Common Reagents and Conditions
Common reagents used in the reactions involving ®-Naproxen acyl-B-D-glucuronide include thionyl chloride for carboxyl group activation and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization . These reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of ®-Naproxen acyl-B-D-glucuronide include naproxen and glucuronic acid. These products result from the hydrolysis of the acyl glucuronide bond .
Scientific Research Applications
®-Naproxen acyl-B-D-glucuronide has several scientific research applications:
Mechanism of Action
®-Naproxen acyl-B-D-glucuronide exerts its effects through the process of glucuronidation, which involves the conjugation of naproxen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and occurs primarily in the liver. The resulting glucuronide is more water-soluble, facilitating its excretion through urine .
Comparison with Similar Compounds
Similar Compounds
®-Ketoprofen acyl-B-D-glucuronide: Another NSAID metabolite formed through glucuronidation.
(R,S)-Ibuprofen acyl-B-D-glucuronide: A metabolite of ibuprofen, also formed through glucuronidation.
Diclofenac acyl-B-D-glucuronide: A metabolite of diclofenac, formed through a similar process.
Uniqueness
®-Naproxen acyl-B-D-glucuronide is unique due to its specific formation from naproxen, a widely used NSAID. Its stability and reactivity under physiological conditions make it a valuable compound for studying drug metabolism and excretion .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIELLXTVJOKM-HBDUBGCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.